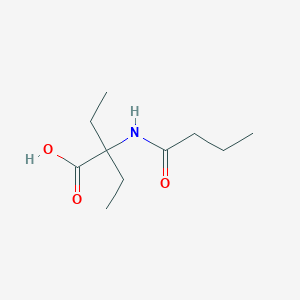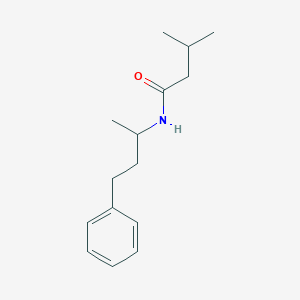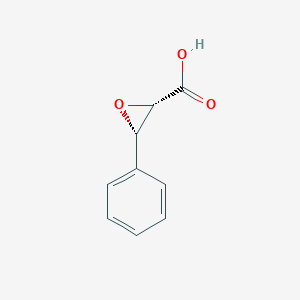
2-(Butanoylamino)-2-ethylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butanoylamino)-2-ethylbutanoic acid, also known as L-leucine ethyl ester or simply L-EE, is a modified form of the amino acid L-leucine. It is commonly used in scientific research as a dietary supplement and is believed to have numerous biochemical and physiological effects on the body.
Wirkmechanismus
L-EE works by increasing the levels of amino acids in the body, which in turn stimulates the production of protein. This leads to an increase in muscle mass and strength, as well as improved recovery after exercise.
Biochemische Und Physiologische Effekte
In addition to its effects on muscle growth and recovery, L-EE has also been shown to have a number of other biochemical and physiological effects on the body. These include improved insulin sensitivity, increased glucose uptake, and enhanced immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using L-EE in scientific research is its ability to increase muscle protein synthesis and improve athletic performance. However, there are also some limitations to its use, including the potential for side effects such as nausea, diarrhea, and stomach cramps.
Zukünftige Richtungen
There are a number of potential future directions for research on L-EE. These include further studies on its effects on muscle growth and recovery, as well as investigations into its potential use as a treatment for various medical conditions such as diabetes and cancer. Additionally, more research is needed to fully understand the mechanism of action of L-EE and its effects on the body.
Synthesemethoden
The synthesis of L-EE involves the reaction of 2-(Butanoylamino)-2-ethylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified through a series of filtration and distillation steps to obtain pure L-EE.
Wissenschaftliche Forschungsanwendungen
L-EE has been extensively studied for its potential use as a dietary supplement in various scientific research studies. It has been shown to have a number of beneficial effects on the body, including increased muscle protein synthesis, improved athletic performance, and enhanced recovery after exercise.
Eigenschaften
CAS-Nummer |
141745-60-0 |
|---|---|
Produktname |
2-(Butanoylamino)-2-ethylbutanoic acid |
Molekularformel |
C10H19NO3 |
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
2-(butanoylamino)-2-ethylbutanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-4-7-8(12)11-10(5-2,6-3)9(13)14/h4-7H2,1-3H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
LIHPVECKDVRYTB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC(CC)(CC)C(=O)O |
Kanonische SMILES |
CCCC(=O)NC(CC)(CC)C(=O)O |
Synonyme |
Butanoic acid, 2-ethyl-2-[(1-oxobutyl)amino]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















